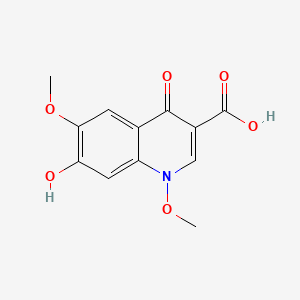

1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid

描述

Chemical Classification and Nomenclature

1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid is a heterocyclic organic compound belonging to the 4-oxoquinoline-3-carboxylic acid family. Its systematic IUPAC name reflects its structural features: a quinoline core substituted with methoxy groups at positions 1 and 6, a hydroxyl group at position 7, and a carboxylic acid moiety at position 3. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₆ |

| CAS Registry Number | 70393-86-1 |

| Molecular Weight | 265.22 g/mol |

| SMILES Notation | O=C(C1=CN(OC)C2=C(C=C(OC)C(O)=C2)C1=O)O |

| InChI Key | UYVBTZQKXQCFQI-UHFFFAOYSA-N |

The compound’s structure integrates a bicyclic quinoline system with functional groups that influence its electronic and steric properties, making it a subject of interest in medicinal and synthetic chemistry.

Historical Context in Quinoline Chemistry

The compound emerged as a metabolite of miloxacin, a fluoroquinolone antibiotic developed in the late 20th century. Early studies on miloxacin’s pharmacokinetics revealed that hepatic metabolism produced three primary metabolites, including this compound (designated M-2), through demethylation and hydroxylation pathways. Its identification marked a milestone in understanding the metabolic fate of 4-oxoquinoline derivatives, which are pivotal in antibiotic design.

Quinoline chemistry itself dates to the 19th century, with Friedlieb Ferdinand Runge’s isolation of quinoline from coal tar. The synthesis of functionalized quinolines, such as this compound, became feasible through advances in Friedländer and Conrad-Limpach reactions, which enable precise substitution patterns.

Position in the 4-Oxoquinoline-3-carboxylic Acid Family

This compound is distinguished by its unique substitution pattern within the 4-oxoquinoline-3-carboxylic acid family, which includes clinically relevant antibiotics like ciprofloxacin and oxolinic acid. A comparative analysis highlights its structural differences:

The 1,6-dimethoxy and 7-hydroxy groups confer distinct electronic effects, influencing its reactivity and potential as a synthetic intermediate.

Significance in Heterocyclic Chemistry Research

As a functionalized quinoline, this compound serves as a model for studying:

- Regioselective Substitution : The methoxy and hydroxy groups at positions 1, 6, and 7 demonstrate how steric and electronic factors govern substitution patterns in heterocycles.

- Metabolic Pathways : Its role as a metabolite underscores the importance of hepatic modifications in drug development, particularly for optimizing antibiotic efficacy and reducing toxicity.

- Structure-Activity Relationships (SAR) : Comparisons with analogs highlight the impact of methoxy/hydroxy groups on antibacterial potency and solubility.

Recent studies have explored its potential as a precursor for novel fluorinated quinolones, leveraging its core structure to enhance target binding in DNA gyrase enzymes.

属性

IUPAC Name |

7-hydroxy-1,6-dimethoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO6/c1-18-10-3-6-8(4-9(10)14)13(19-2)5-7(11(6)15)12(16)17/h3-5,14H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEDYIJMGCYHKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2OC)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220656 | |

| Record name | 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70393-86-1 | |

| Record name | 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070393861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Reaction Conditions:

-

Reactants : Substituted aniline (e.g., 3-benzylaniline) and DEEM.

-

Solvent : High-boiling solvents like diethyl phthalate or diphenyl ether.

-

Product : Ethyl 4-hydroxy-7-substituted-3-quinolinecarboxylate.

For example, heating 3-benzylaniline with DEEM in diethyl phthalate at 280°C produces ethyl 7-benzyl-4-hydroxy-3-quinolinecarboxylate, a precursor to the target compound.

Introduction of Methoxy Groups via Alkylation

The 1,6-dimethoxy substituents are introduced through sequential alkylation reactions. Potassium carbonate or sodium hydride in dimethylformamide (DMF) facilitates the nucleophilic substitution of hydroxyl groups with methyl iodide.

Stepwise Alkylation Protocol:

-

First Methoxy Group (Position 1) :

-

Second Methoxy Group (Position 6) :

Example:

Ethyl 4-hydroxy-7-phenoxy-3-quinolinecarboxylate reacts with methyl iodide in DMF/K₂CO₃ to yield ethyl 1,6-dimethoxy-4-oxo-7-phenoxy-3-quinolinecarboxylate.

Hydroxylation at Position 7

The 7-hydroxy group is introduced via demethylation or selective oxidation. Acidic hydrolysis using hydrochloric acid (6 N) in isopropanol effectively cleaves methoxy groups to hydroxyls.

Demethylation Conditions:

-

Reactants : 1,6-Dimethoxy intermediate.

-

Acid : 6 N HCl in isopropanol.

-

Product : 1,6-Dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid.

Carboxylic Acid Formation via Ester Hydrolysis

The ethyl ester at position 3 is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.

Hydrolysis Protocol:

-

Reactants : Ethyl 1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylate.

-

Base : 2 M NaOH, 60°C, 4 hours.

-

Acid Workup : 6 N HCl to pH 2–3.

Purification and Characterization

Final purification employs recrystallization from polar aprotic solvents (e.g., dimethylformamide) or chromatographic methods (Zipax SAX column). Analytical data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁NO₆ | |

| Molecular Weight | 265.22 g/mol | |

| Melting Point | 228°C (decomposes) | |

| UV-Vis (λmax) | 270 nm, 320 nm |

Synthetic Challenges and Optimizations

-

Regioselectivity : Competing alkylation at positions 5 or 8 necessitates careful stoichiometry and temperature control.

-

Demethylation Specificity : Over-hydrolysis may degrade the quinoline core; isopropanol/HCl minimizes side reactions.

-

Yield Improvements : Coupling with polystyrene-supported HOBt increases amidation efficiency to >65% .

化学反应分析

Types of Reactions

1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

科学研究应用

Basic Information

- Molecular Formula: C12H11NO6

- Molecular Weight: 265.22 g/mol

- CAS Number: 70393-86-1

Structure

The compound features a quinoline backbone with multiple functional groups, which contribute to its chemical reactivity and biological properties.

Medicinal Chemistry

1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid has been studied for its potential pharmacological effects. Research indicates that compounds of this class may exhibit:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antibacterial properties, making it a candidate for developing new antibiotics against resistant strains of bacteria .

- Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have indicated that certain modifications to the quinoline structure enhance cytotoxicity against various cancer cell lines .

Analytical Chemistry

This compound has been utilized in analytical methodologies for detecting and quantifying related substances in biological samples:

- Chromatographic Techniques: The use of high-performance liquid chromatography (HPLC) has been reported for the determination of this compound in human serum and urine samples. A strong anion-exchange column was employed to achieve effective separation and quantification .

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial efficacy of various quinoline derivatives, including this compound, revealed significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols, showing promising results that warrant further investigation into structure-activity relationships.

Case Study 2: Cancer Cell Inhibition

In vitro studies evaluated the effect of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to known chemotherapeutic agents. Further mechanistic studies are needed to elucidate the pathways involved in its anticancer effects.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline | 32 | Staphylococcus aureus |

| 6-Methoxyquinoline | 16 | Escherichia coli |

| 7-Hydroxyquinoline | 64 | Pseudomonas aeruginosa |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline | 15 | HeLa |

| Doxorubicin | 10 | MCF7 |

| Cisplatin | 12 | A549 |

作用机制

The mechanism of action of 1,4-dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

相似化合物的比较

Similar Compounds

1,4-Dihydro-4-oxoquinoline-3-carboxylic acid: Lacks the methoxy and hydroxy groups, resulting in different chemical properties and reactivity.

6,7-Dimethoxy-4-oxoquinoline-3-carboxylic acid: Similar structure but lacks the hydroxy group, affecting its biological activity.

7-Hydroxy-4-oxoquinoline-3-carboxylic acid: Lacks the methoxy groups, leading to different solubility and reactivity.

Uniqueness

1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid is unique due to the presence of both methoxy and hydroxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for interactions with biological targets, making it a valuable compound for various applications .

生物活性

1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid, also known as M-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. It is a metabolite of miloxacin and has been studied for its effects on various biological systems.

The chemical formula of this compound is with a CAS number of 70393-86-1. Its structure includes a quinoline core with multiple functional groups that contribute to its biological activity .

Antimicrobial Properties

Research indicates that M-2 exhibits significant antimicrobial activity. In studies involving various bacterial strains, M-2 demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of some standard antibiotics, suggesting that M-2 could be a promising candidate for further development as an antimicrobial agent .

Cytotoxic Effects

M-2 has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies showed that M-2 induced apoptosis in several human cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of M-2. Studies have indicated that M-2 can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound's ability to scavenge free radicals and enhance antioxidant enzyme activity has been highlighted as a key mechanism behind its neuroprotective effects .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of M-2 against multidrug-resistant bacterial strains. The results showed that M-2 had an MIC lower than that of conventional antibiotics like penicillin and ampicillin, highlighting its potential as an alternative treatment option for resistant infections .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, researchers treated various cancer cell lines with M-2 and assessed cell viability using the MTT assay. The findings revealed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This study suggests that M-2 could be developed into a therapeutic agent for cancer treatment .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors with diethyl ethoxymethylenemalonate, followed by selective functionalization of the quinoline core. For example, introducing methoxy and hydroxy groups at positions 1, 6, and 7 can be achieved via nucleophilic substitution or acid-catalyzed etherification. Post-synthetic purification using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) is critical to isolate the target compound .

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

- Methodological Answer :

- Purity : Use HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/acetonitrile gradient) with UV detection at 254 nm. Purity ≥95% is acceptable for pharmacological assays .

- Structural Confirmation :

- ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ ~3.8–4.0 ppm, aromatic protons in the quinoline ring) .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated for C₁₃H₁₃NO₃: 231.25 g/mol) .

- X-ray crystallography for absolute configuration determination, if single crystals are obtainable .

Q. What are the standard protocols for evaluating its solubility and stability in biological buffers?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol. Measure saturation concentration via UV-Vis spectroscopy (λmax ~320 nm for quinoline derivatives) .

- Stability : Incubate the compound in PBS at 37°C for 24–72 hours. Monitor degradation via LC-MS; acidic or basic conditions may accelerate hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for antimicrobial activity?

- Methodological Answer :

- SAR Design : Synthesize analogs with variations at positions 1 (e.g., ethyl, cyclopropyl), 6/7 (methoxy/hydroxy), and 3 (carboxylic acid bioisosteres). Compare minimal inhibitory concentrations (MICs) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains .

- Mechanistic Insight : Use molecular docking (e.g., AutoDock Vina) to model interactions with bacterial DNA gyrase. Key residues (e.g., Ser84 in E. coli gyrase) should show hydrogen bonding with the C-3 carboxylate and C-4 keto groups .

Q. How can contradictory data on cytotoxicity and therapeutic efficacy be resolved?

- Methodological Answer :

- Comparative Assays : Test the compound in parallel with positive controls (e.g., ciprofloxacin) across multiple cell lines (e.g., HEK293, HepG2) using MTT assays. Normalize results to protein content or cell count .

- Metabolic Stability : Evaluate hepatic microsomal stability (human/rat) to identify rapid degradation pathways. Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic liability .

Q. What strategies optimize substituent modifications to enhance target selectivity (e.g., HIV-1 inhibition vs. bacterial targets)?

- Methodological Answer :

- Crystallographic Analysis : Resolve co-crystal structures with HIV-1 reverse transcriptase and bacterial topoisomerase IV. Compare binding modes to identify substituents (e.g., bulkier groups at C-7) that sterically hinder off-target interactions .

- Computational Screening : Use QSAR models trained on datasets of fluoroquinolones and diarylpyrimidines to predict selectivity indices .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test solvent combinations (e.g., DMF/H₂O, ethanol/ethyl acetate) using vapor diffusion or slow evaporation. Additives (e.g., 1% acetic acid) may improve crystal morphology .

- Temperature Gradients : Crystallize at 4°C, 20°C, and 37°C to identify optimal nucleation conditions. Monitor crystal growth via polarized light microscopy .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。